2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine core with various methyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions to form the benzothiadiazine ring.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2,5-dimethylphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions are typically carried out using Friedel-Crafts alkylation or acylation methods.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trione functionality to diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-dione: Similar structure but lacks the trione functionality.
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-sulfone: Contains a sulfone group instead of the trione group.
Uniqueness
The uniqueness of 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione lies in its trione functionality, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability, such as in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-16-9-10-18(3)20(13-16)15-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-12-11-17(2)19(4)14-21/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEVHVAUFHHORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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